molecular formula C29H23NO7S B12623652 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

Cat. No.: B12623652
M. Wt: 529.6 g/mol
InChI Key: LNGDNDFPXBVDLM-SANMLTNESA-N
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Description

1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate is a complex organic compound that belongs to the xanthone family. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. They are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate typically involves multiple steps. The initial step often includes the preparation of the xanthone core structure, followed by functionalization to introduce the hydroxy, methyl, and oxo groups. The final step involves the coupling of the xanthone derivative with the sulfonyl amino phenyl ethanoate moiety under specific reaction conditions, such as the use of a base or acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol .

Scientific Research Applications

1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting specific enzymes involved in cellular processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

    Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate include other xanthone derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H23NO7S

Molecular Weight

529.6 g/mol

IUPAC Name

(1-hydroxy-5-methyl-9-oxoxanthen-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C29H23NO7S/c1-17-11-13-21(14-12-17)38(34,35)30-26(19-8-4-3-5-9-19)29(33)36-20-15-23(31)25-24(16-20)37-28-18(2)7-6-10-22(28)27(25)32/h3-16,26,30-31H,1-2H3/t26-/m0/s1

InChI Key

LNGDNDFPXBVDLM-SANMLTNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC5=C(C=CC=C5C4=O)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC5=C(C=CC=C5C4=O)C)O

Origin of Product

United States

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